1-Cyclopentylazetidin-3-amine
Description
Properties
IUPAC Name |
1-cyclopentylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJPXCIMELZSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentylazetidin-3-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring, which contributes to its unique biological profile. The compound's molecular formula is , and it has a molecular weight of approximately 142.21 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal infections.
- Antimalarial Properties : Emerging studies suggest that this compound may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
- Neuropharmacological Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly in treating disorders related to the central nervous system .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Antimalarial Activity
A significant focus has been placed on the antimalarial properties of this compound. Preliminary findings indicate that it may act by targeting specific biochemical pathways within the malaria parasite, potentially offering a new avenue for treatment against drug-resistant strains .
Neuropharmacological Effects
Research has highlighted that compounds similar to this compound may interact with neurotransmitter receptors, influencing mood and cognitive functions. This suggests potential applications in treating anxiety disorders and depression.
Research Findings and Case Studies
A selection of studies illustrates the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against multiple bacterial strains. |
| Study 2 | Showed promising results in inhibiting Plasmodium falciparum growth, suggesting antimalarial potential. |
| Investigated neuropharmacological effects, indicating modulation of serotonin receptors. |
Scientific Research Applications
Pharmaceutical Applications
1-Cyclopentylazetidin-3-amine has been investigated for its potential as a therapeutic agent in several areas:
- Neurological Disorders : The compound has shown promise in modulating trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders. Research indicates that TAAR1 plays a crucial role in regulating neurotransmitter systems, and compounds targeting this receptor may offer new avenues for treating conditions such as anxiety, depression, and schizophrenia .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, showing potential in inhibiting tumor growth . For example, compounds with similar structures have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-Cyclopentylazetidin-3-amine and related amines:
Key Observations:
- Lipophilicity : The cyclopentyl group enhances lipophilicity compared to cyclopropyl or smaller substituents, which may improve membrane permeability in drug candidates .
- Safety : While specific toxicological data for this compound is unavailable, cyclopentylamine derivatives are generally irritants and require precautions like gloves and ventilation .
Preparation Methods
Overview
A highly effective and regioselective method to synthesize azetidines like 1-Cyclopentylazetidin-3-amine is the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanide triflates, particularly lanthanum trifluoromethanesulfonate (La(OTf)3). This approach exploits the nucleophilic ring-opening of epoxides by a proximal amine nucleophile to form the strained four-membered azetidine ring.
Reaction Mechanism and Conditions
- The reaction proceeds via a 4-exo-tet intramolecular cyclization where the amine attacks the less hindered carbon of the epoxide ring, facilitated by the Lewis acid catalyst La(OTf)3.
- The catalyst activates the epoxide toward nucleophilic attack without being quenched by the basic amine due to its unique properties.
- The reaction is typically carried out under anhydrous conditions in an inert atmosphere (argon), using dehydrated solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
- The process yields azetidine rings with high regioselectivity and good to excellent yields, even in the presence of acid-sensitive and Lewis basic functional groups.
Synthetic Scheme Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Preparation of cis-3,4-epoxy amine precursor | Epoxy amine with suitable stereochemistry |
| 2 | La(OTf)3 catalyst, anhydrous solvent, ambient temperature | Intramolecular ring closure to azetidine |
| 3 | Purification by column chromatography | Isolated this compound |
Advantages
- High regioselectivity in ring closure.
- Mild reaction conditions compatible with sensitive groups.
- Avoids the need for pre-installed leaving groups such as halides or mesylates.
- Provides an efficient route to azetidines with adjacent stereocenters.
Research Findings
- Kuriyama et al. (2023) demonstrated that La(OTf)3 catalyzes the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.
- This method overcomes challenges typical of acid-promoted epoxide ring opening, where amine basicity usually quenches the acid catalyst.
- The reaction tolerates various functional groups and is applicable to the synthesis of biologically relevant azetidine scaffolds.
Intramolecular SN2 Cyclization Using Halogenated Precursors
Overview
Another classical method to prepare azetidine derivatives involves intramolecular nucleophilic substitution (SN2) where a nitrogen nucleophile attacks a carbon bearing a good leaving group (e.g., halogen or mesylate), leading to azetidine ring formation.
Reaction Steps
- Synthesis of a suitable haloalkylamine precursor, such as a 3-halo-1-cyclopentylamine derivative.
- Intramolecular SN2 displacement of the halogen by the amine nitrogen under basic conditions.
- Purification to isolate the azetidine product.
Notes
- This method requires pre-functionalization with a leaving group.
- The reaction conditions must be carefully controlled to favor 4-membered ring formation over competing pathways.
- Often used in earlier synthetic approaches before development of catalytic aminolysis methods.
Curtius and Hofmann Rearrangements for Primary Amine Formation
These rearrangements transform carboxylic acid derivatives into primary amines and can serve as a retrosynthetic step in azetidine synthesis when starting from carboxylic acid precursors.
- Curtius Rearrangement : Conversion of acyl azides to isocyanates, which hydrolyze to primary amines.
- Hofmann Rearrangement : Conversion of amides to primary amines via bromination and base treatment.
These methods are generally used to prepare the amine functionality rather than directly forming azetidine rings.
Summary Table of Preparation Methods for this compound
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopentylazetidin-3-amine under laboratory conditions?
- Methodological Answer : The synthesis of this compound typically involves ring-closing strategies or reductive amination. For example, azetidine rings can be constructed via nucleophilic substitution of cyclopentyl halides with azetidine precursors, followed by deprotection of the amine group. Reductive amination of ketones or aldehydes with cyclopentylamine derivatives is another viable route . Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and maximize yield. For novel compounds, full characterization via -NMR, -NMR, and mass spectrometry (MS) is essential to confirm structural identity and purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for publication) .
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.
- Elemental Analysis : For novel compounds, elemental composition must match theoretical values.
Known compounds should cross-reference spectral data with literature, while new compounds require exhaustive characterization .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate organic waste containing amines and neutralize acidic/basic byproducts before disposal .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How does the steric environment of the cyclopentyl group influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The cyclopentyl group introduces steric hindrance, which can modulate reaction kinetics and regioselectivity. For example, in transition-metal catalysis, bulky substituents may favor oxidative addition at less hindered sites. To study this:
- Perform kinetic isotope effect (KIE) experiments to compare reaction rates.
- Use X-ray crystallography or DFT calculations to analyze spatial interactions between the cyclopentyl group and catalytic centers .
- Compare catalytic efficiency with analogous compounds (e.g., cyclohexyl or linear alkyl derivatives) to isolate steric effects .
Q. What computational modeling approaches are suitable for predicting the conformational stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate energy barriers for ring puckering or amine inversion .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water or DMSO) to assess solvation effects on stability.
- NMR Chemical Shift Prediction : Tools like GIAO (Gauge-Independent Atomic Orbital) can validate experimental - and -NMR data .
Reproducibility requires benchmarking against experimental data (e.g., crystal structures or spectroscopic results) .
Q. How can researchers resolve contradictory data in solvent compatibility studies involving this compound?
- Methodological Answer :
- Control Experiments : Repeat studies with rigorously dried solvents to exclude moisture interference.
- Spectroscopic Validation : Use -NMR to track amine degradation or side-product formation in polar vs. nonpolar solvents.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine if observed discrepancies are statistically significant .
Contradictions often arise from trace impurities or solvent polarity effects; systematic solvent screening (e.g., water, THF, DCM) is advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
